1,3-Propanediamine, N,N-di-4-quinolinyl-
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Overview
Description
1,3-Propanediamine, N,N-di-4-quinolinyl- is a chemical compound that belongs to the class of diamines. This compound is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the 1,3-propanediamine backbone. The quinolinyl groups are known for their aromatic properties, which can influence the reactivity and applications of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-di-4-quinolinyl- typically involves the reaction of 1,3-propanediamine with quinoline derivatives. One common method is the nucleophilic substitution reaction where the amine groups of 1,3-propanediamine react with quinoline derivatives under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-di-4-quinolinyl- may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-di-4-quinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1,3-Propanediamine, N,N-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-di-4-quinolinyl- involves its interaction with molecular targets such as enzymes or receptors. The quinolinyl groups can bind to specific sites on the target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of the target molecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: A related compound with diethyl groups instead of quinolinyl groups.
1,3-Diaminopropane: A simpler diamine without any substituents on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct aromatic properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and participate in specific chemical reactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
104771-98-4 |
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Molecular Formula |
C21H20N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N'-di(quinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C21H20N4/c1-3-8-18-16(6-1)20(10-14-24-18)22-12-5-13-23-21-11-15-25-19-9-4-2-7-17(19)21/h1-4,6-11,14-15H,5,12-13H2,(H,22,24)(H,23,25) |
InChI Key |
HLMRSRDSKWIJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCNC3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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